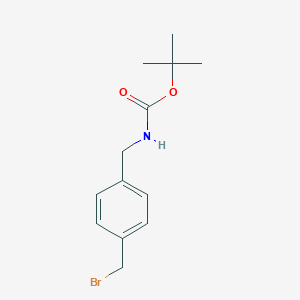

tert-Butyl 4-(bromomethyl)benzylcarbamate

Description

Contextualization within Modern Synthetic Organic Chemistry

tert-Butyl 4-(bromomethyl)benzylcarbamate, systematically named tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate, is a bifunctional organic compound. nih.gov Its structure is characterized by a benzyl (B1604629) ring substituted with a bromomethyl group and a tert-butyloxycarbonyl (Boc)-protected aminomethyl group. nih.govcymitquimica.com This unique arrangement of functional groups provides two reactive sites with orthogonal reactivity, a key feature that underpins its utility in multi-step organic syntheses. The presence of the Boc protecting group on the nitrogen atom allows for the selective reaction at the benzylic bromide position, with the amine functionality being revealed at a later, desired stage of a synthetic sequence.

Significance as a Versatile Synthetic Building Block

The significance of this compound lies in its capacity to act as a versatile linker and building block in the synthesis of a wide array of organic molecules. cymitquimica.comambeed.com The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and carbanions. cymitquimica.com This reactivity allows for the introduction of the protected aminomethylbenzyl moiety into diverse molecular scaffolds. Consequently, this reagent is frequently employed in the construction of compounds with applications in medicinal chemistry and materials science. cymitquimica.combldpharm.com For instance, it is listed as a building block for protein degraders, highlighting its relevance in contemporary pharmaceutical research. calpaclab.com

Overview of Research Trajectories

Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of complex target molecules. Its utility is evident in the preparation of substituted benzylamine (B48309) derivatives, which are common structural motifs in biologically active compounds. The strategic placement of the reactive bromomethyl and protected amine functionalities on the same aromatic ring allows for the sequential introduction of different substituents, leading to the generation of molecular diversity. This has made it a valuable tool for creating libraries of compounds for drug discovery and other research purposes.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective application in research and synthesis.

| Property | Value |

| Molecular Formula | C13H18BrNO2 nih.gov |

| Molecular Weight | 300.19 g/mol nih.govcalpaclab.com |

| CAS Number | 187283-17-6 nih.govcalpaclab.com |

| Appearance | White to pale yellow solid sigmaaldrich.com |

| IUPAC Name | tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate nih.gov |

| InChI Key | UYGBIHFTZHBDEQ-UHFFFAOYSA-N nih.govsigmaaldrich.com |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CBr nih.gov |

| Storage Conditions | Inert atmosphere, 2-8°C bldpharm.comsigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

The compound's structure, featuring both a reactive benzyl bromide and a stable Boc-protected amine, dictates its chemical behavior and applications. The tert-butyl group of the Boc protecting group provides steric hindrance, which contributes to the stability of the carbamate (B1207046) under various reaction conditions. cymitquimica.com The compound is generally stable under recommended storage conditions, though it is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents. capotchem.cn

Synthetic Applications and Research Findings

The utility of this compound is best illustrated through its application in specific synthetic transformations.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound involves the nucleophilic displacement of the bromide ion from the benzylic position. This SN2 reaction is facilitated by the stability of the resulting carbocation-like transition state, which is benzylic. A wide range of nucleophiles can be employed in this reaction, leading to the formation of a diverse set of products.

For example, reaction with a primary or secondary amine would yield a more complex tertiary amine, with the Boc-protected amine still intact for further functionalization. Similarly, reaction with a thiol would result in the formation of a thioether. These reactions are fundamental in building molecular complexity from a relatively simple starting material.

Use in Multi-Step Synthesis

A key advantage of this compound is its role in multi-step synthetic strategies. After the initial nucleophilic substitution at the bromomethyl position, the Boc protecting group on the nitrogen can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This deprotection step unmasks the primary amine, which can then undergo a plethora of subsequent reactions, including acylation, alkylation, or reductive amination.

This two-stage reactivity allows for the controlled and sequential introduction of different molecular fragments, a powerful strategy in the synthesis of complex molecules such as pharmaceutical intermediates and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGBIHFTZHBDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634241 | |

| Record name | tert-Butyl {[4-(bromomethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187283-17-6 | |

| Record name | tert-Butyl {[4-(bromomethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-(bromomethyl)benzylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving Tert Butyl 4 Bromomethyl Benzylcarbamate

Established Synthetic Routes to tert-Butyl 4-(bromomethyl)benzylcarbamate

The synthesis of this compound is typically achieved through a multi-step process that begins with readily available starting materials. The key is the sequential introduction of the Boc-protected amine and the reactive bromomethyl group onto the benzene (B151609) ring.

Precursor Compounds and Starting Materials

The most direct precursor to the title compound is tert-butyl [4-(hydroxymethyl)benzyl]carbamate . This precursor already contains the required carbamate (B1207046) functionality and simply needs the conversion of the benzylic alcohol to a bromide.

The synthesis of tert-butyl [4-(hydroxymethyl)benzyl]carbamate itself can be approached from several starting points. A common method involves the protection of a bifunctional starting material. For instance, 4-(aminomethyl)benzoic acid can be used as a starting material. Its amine group is first protected with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid group to a primary alcohol.

A typical synthesis for a key intermediate, N-Boc protected 4-(aminomethyl)benzoic acid, is detailed below:

| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 1 | 4-(aminomethyl)benzoic acid | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Triethylamine | Tetrahydrofuran (THF) / Water | Room Temperature, Overnight | N-Boc-4-(aminomethyl)benzoic acid | 95% | nih.gov |

This table is interactive and searchable.

This N-protected acid is then reduced to the corresponding alcohol, tert-butyl [4-(hydroxymethyl)benzyl]carbamate, using standard reducing agents like borane (B79455) or lithium aluminum hydride.

Key Reaction Steps and Conditions

The crucial step in forming the title compound is the conversion of the primary alcohol in tert-butyl [4-(hydroxymethyl)benzyl]carbamate to the corresponding benzyl (B1604629) bromide. This transformation requires specific brominating agents that are effective for benzylic alcohols and compatible with the Boc protecting group. Two widely used methods for this conversion are reaction with phosphorus tribromide (PBr₃) and the Appel reaction.

Using Phosphorus Tribromide (PBr₃): This is a classic method for converting primary and secondary alcohols to alkyl bromides. masterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, which involves the activation of the alcohol by PBr₃, followed by backside attack of a bromide ion. youtube.comyoutube.com The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C) to control reactivity. reddit.com

The Appel Reaction: The Appel reaction provides a mild method for converting alcohols to alkyl halides using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄). organic-chemistry.orgwikipedia.org The reaction mechanism involves the formation of an oxyphosphonium intermediate, which is then displaced by the halide in an Sₙ2 reaction, leading to the desired alkyl halide and triphenylphosphine oxide as a byproduct. alfa-chemistry.com This method is valued for its mild conditions, making it suitable for substrates with sensitive functional groups. organic-chemistry.org

| Reaction | Reagents | Solvent | Conditions | Key Features |

| PBr₃ Bromination | Phosphorus tribromide (PBr₃) | Dichloromethane (DCM), Diethyl ether | 0 °C to Room Temp | Works well for 1° and 2° alcohols; Sₙ2 mechanism. |

| Appel Reaction | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄) | Dichloromethane (DCM), Acetonitrile (B52724) | Room Temperature | Mild conditions; Sₙ2 mechanism; forms triphenylphosphine oxide byproduct. |

This table is interactive and searchable.

Utilization in Derivatization and Functionalization Reactions

This compound serves as a versatile bifunctional building block in organic synthesis. Its utility stems from the orthogonal reactivity of its two key functional groups: the electrophilic bromomethyl moiety and the acid-labile carbamate protector.

Electrophilic Aromatic Substitution Strategies

While specific examples of electrophilic aromatic substitution (EAS) performed directly on this compound are not prevalent in the literature, its reactivity can be predicted based on the electronic properties of its substituents. The benzene ring is substituted with a -CH₂Br group and a -CH₂NHBoc group at the 1 and 4 positions, respectively.

-CH₂NHBoc group: The nitrogen atom's lone pair can participate in resonance, donating electron density to the ring. This makes the group activating and an ortho, para-director.

-CH₂Br group: This group is weakly deactivating due to the inductive effect of the bromine atom and is considered an ortho, para-director. youtube.com

Given that the two groups are para to each other, the directing effects combine. The more strongly activating -CH₂NHBoc group would primarily control the regioselectivity, directing incoming electrophiles to the positions ortho to it (positions 2, 3, 5, and 6 of the ring). Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to yield 2-substituted or 2,6-disubstituted products. nih.gov

Nucleophilic Displacement Reactions of the Bromomethyl Moiety

The primary application of this compound is as an electrophile in nucleophilic substitution reactions. The bromomethyl group is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This reaction is the cornerstone of its use as a chemical linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). google.com

In PROTAC synthesis, the compound acts as a handle to connect a ligand for a target protein or an E3 ligase. Common nucleophiles include:

Amines: Primary and secondary amines readily displace the bromide to form new C-N bonds.

Phenols: The oxygen of a phenol (B47542) can be alkylated to form a benzyl ether linkage.

Thiols: Thiolates are excellent nucleophiles and react efficiently to form thioethers. jmaterenvironsci.com

Carboxylates: While less common, carboxylate salts can be used to form benzyl esters.

These alkylation reactions are typically performed under basic conditions to deprotonate the nucleophile, enhancing its reactivity.

| Nucleophile Type | Base | Solvent | Conditions | Application Example |

| Amine / Heterocycle | K₂CO₃, Cs₂CO₃, DIPEA | Acetonitrile (ACN), Dimethylformamide (DMF) | Room Temp to Reflux | PROTAC Synthesis |

| Phenol | K₂CO₃, Cs₂CO₃ | Acetonitrile (ACN), DMF | Room Temp to Reflux | PROTAC Synthesis |

| Thiol | K₂CO₃, Et₃N | Water, Aprotic Solvents | Room Temp | Thioether Synthesis |

This table is interactive and searchable.

Transformations Involving the Carbamate Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, controlled acidic conditions.

The most common method for deprotection involves treatment with a strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide, liberating the free amine.

Common deprotection methods include:

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is highly effective for rapid and clean Boc removal at room temperature.

Hydrogen Chloride (HCl): Anhydrous HCl in an organic solvent such as methanol, dioxane, or ethyl acetate (B1210297) is also a standard method for Boc cleavage.

The choice of reagent can be critical to avoid side reactions with other functional groups present in the molecule. While the Boc group is generally stable to basic conditions and hydrogenolysis, the specific molecular context must always be considered.

Stereoselective and Regioselective Synthesis Applications

The application of this compound in stereoselective and regioselective synthesis is centered on the precise control of reactivity at either the bromomethyl site or with nucleophiles that possess multiple reactive centers.

Regioselectivity: The pronounced electrophilicity of the bromomethyl group makes it an excellent substrate for regioselective alkylation reactions. In molecules containing multiple nucleophilic sites of varying reactivity, such as certain heterocyclic systems or polyfunctionalized phenols, the benzyl bromide moiety of this compound can be directed to a specific site under carefully controlled conditions. For instance, in the synthesis of complex molecules, the choice of base and solvent can influence whether N-alkylation or O-alkylation occurs in a substrate with both amine and hydroxyl groups. While direct literature on the regioselective alkylation of specific polyfunctional nucleophiles with this compound is specialized, the principles are well-established in synthetic chemistry. The selective alkylation of one nucleophilic group over another is a common strategy for building complex molecular architectures.

Stereoselectivity: While the compound itself is achiral, it can be employed in reactions that generate chiral centers. A key strategy for achieving stereoselectivity is through phase-transfer catalysis (PTC). In these reactions, a chiral phase-transfer catalyst can create a chiral environment that directs the alkylation of a prochiral nucleophile by this compound, resulting in an enantiomerically enriched product. For example, the enantioselective α-alkylation of α-amino acid derivatives or malonates can be achieved using this methodology. nih.gov The catalyst, often a chiral quaternary ammonium (B1175870) salt, forms a lipophilic ion pair with the nucleophile, which then reacts with the benzyl bromide in the organic phase, with the catalyst's chiral structure influencing the facial selectivity of the attack. nih.gov

Catalytic Approaches in Synthesis with this compound

Catalysis plays a pivotal role in expanding the synthetic utility of this compound, enabling efficient bond formation under mild conditions.

The benzyl bromide functionality of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction pairs the benzyl bromide with an organoboron compound, such as a boronic acid or ester, to form a diarylmethane derivative. The reaction is typically catalyzed by a palladium complex, such as PdCl2(dppf)·CH2Cl2, in the presence of a base like cesium carbonate (Cs2CO3). nih.gov The choice of solvent is crucial, with mixtures like tetrahydrofuran/water (THF/H2O) being effective. nih.gov This method is highly valued for its tolerance of a wide range of functional groups. nih.govnih.gov

Sonogashira Coupling: This coupling reaction involves the formation of a C(sp²)-C(sp) bond between the benzyl bromide and a terminal alkyne. nih.gov Modern protocols often utilize a palladium precatalyst, such as [DTBNpP]Pd(crotyl)Cl, and a base like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), enabling the reaction to proceed at room temperature without the need for a copper co-catalyst. nih.govorganic-chemistry.org This approach provides a direct route to synthesizing aryl alkynes.

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium source, like palladium(II) acetate (Pd(OAc)2), often in the presence of a phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org The reaction conditions, including the choice of base (e.g., triethylamine, potassium carbonate) and solvent (e.g., DMF, water), are optimized to ensure high yields and stereoselectivity, typically favoring the E-isomer of the product. nih.gov

Table 1: Overview of Transition Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent(s) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | nih.gov |

| Sonogashira | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | nih.gov |

| Heck | Alkene | Pd(OAc)₂ / Ligand | K₂CO₃, Et₃N | DMF, H₂O | nih.gov |

Beyond palladium-catalyzed couplings, this compound is a substrate for other important catalytic reactions, notably phase-transfer catalysis (PTC).

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reacting water-soluble nucleophiles with organic-soluble electrophiles like this compound. nih.gov A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the migration of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. nih.gov This method is widely used for the N-alkylation of various heterocyclic compounds and other amines under mild, biphasic conditions, often leading to high yields and simplifying product purification. nih.govnih.gov

Solvent Systems and Reaction Environment Optimization

The efficiency and selectivity of reactions involving this compound are highly dependent on the reaction environment, including the solvent system and the choice of base.

Solvent Optimization: The choice of solvent can significantly impact reaction rates and yields. For Suzuki-Miyaura couplings, solvent systems are often biphasic, such as THF/water or cyclopentyl methyl ether (CPME)/water, to dissolve both the organic-soluble benzyl bromide and the often water-soluble boronate salt and base. nih.gov In N-alkylation reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are common as they effectively solvate the nucleophile without interfering with the reaction. nih.gov For manganese-catalyzed N-alkylations of amines with alcohols, toluene (B28343) has been identified as an optimal solvent. nih.gov

Base Optimization: The base plays a critical role in many of these reactions, serving to deprotonate the nucleophile or participate in the catalytic cycle of coupling reactions. The strength and solubility of the base are key considerations. In Suzuki-Miyaura reactions, inorganic bases like Cs2CO3 or K3PO4 are frequently used. nih.govnih.gov For N-alkylation reactions, both inorganic bases (e.g., K2CO3) and strong organic bases like potassium tert-butoxide (t-BuOK) are employed, depending on the acidity of the N-H bond and the desired reaction temperature. nih.govnih.gov Optimization studies often involve screening a panel of bases to find the one that provides the highest yield and selectivity for the desired product. nih.govnih.gov

Table 2: Optimization Parameters for Key Reactions

| Reaction Type | Parameter | Examples Screened | Optimal Choice (Example) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Solvent | THF/H₂O, CPME/H₂O | THF/H₂O | nih.gov |

| Heck Coupling | Base | Cs₂CO₃, K₂CO₃, t-BuOK, K₃PO₄ | K₂CO₃ | nih.gov |

| N-Alkylation (Mn-catalyzed) | Solvent | Toluene, Dioxane, etc. | Toluene | nih.gov |

| N-Alkylation (Mn-catalyzed) | Base | t-BuOK, K₂CO₃, Cs₂CO₃ | t-BuOK | nih.gov |

Applications of Tert Butyl 4 Bromomethyl Benzylcarbamate As a Key Intermediate in Organic Synthesis

Construction of Complex Molecular Architectures

The dual reactivity of tert-butyl 4-(bromomethyl)benzylcarbamate makes it an ideal starting material for the synthesis of complex molecular architectures. The presence of the electrophilic bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of this moiety into a variety of molecular frameworks. Simultaneously, the Boc-protected amine provides a latent nucleophile that can be deprotected and further functionalized in subsequent synthetic steps.

An illustrative example of its application can be seen in the synthesis of macrocyclic compounds. While direct examples with this compound are not prevalent in readily available literature, the principle can be demonstrated by analogy. For instance, in the synthesis of a trihydroxamic acid, a potential iron chelator, a similar trifunctional core, 1,3,5-tris(bromomethyl)benzene, undergoes nucleophilic substitution with multiple equivalents of a carbamate-containing nucleophile. nih.gov This strategy highlights how the bromomethyl functionality can be used to connect multiple molecular fragments to a central scaffold.

Similarly, this compound is a key building block for constructing Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. nih.gov The synthesis of these complex molecules often involves a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. This compound serves as a precursor to such linkers, where the bromomethyl group can be reacted with one of the ligands, and the deprotected amine can be coupled with the other.

Role in Multi-Step Synthetic Pathways

The utility of this compound extends to its role as a critical intermediate in multi-step synthetic pathways, particularly in the pharmaceutical industry. The Boc-protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for sequential and controlled functionalization.

For example, in the synthesis of complex drug candidates, the bromomethyl group can be used to alkylate a nucleophilic substrate, such as a phenol (B47542) or an amine, early in the synthetic sequence. The protected amine can then be carried through several synthetic transformations before its deprotection and subsequent reaction to complete the synthesis of the target molecule. This strategic use of a protected amine allows for the selective modification of different parts of a molecule without interference from the amine functionality.

Development of Novel Organic Scaffolds

The development of novel organic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound provides a versatile platform for the creation of new molecular frameworks. By reacting the bromomethyl group with various nucleophiles, a diverse library of compounds with a common core structure can be generated. Subsequent deprotection and functionalization of the amine group can further expand the structural diversity of the resulting scaffolds. This approach is valuable in the search for new bioactive molecules and functional materials.

Utility in Polymer Chemistry Research

In the realm of polymer chemistry, functional monomers are essential for the synthesis of polymers with tailored properties. While specific examples of polymers derived directly from this compound are not extensively documented in the literature, its structure suggests potential applications. The bromomethyl group can serve as an initiating site for certain types of polymerization or as a point of attachment for post-polymerization modification. For instance, it could be used to synthesize functional polyamides or polyimides. In a related context, novel aromatic polyamides and polyimides with pendent tert-butyltriphenylamine groups have been synthesized, demonstrating the incorporation of bulky functional groups to achieve desirable properties like solubility and high glass transition temperatures. rsc.org

Generation of Advanced Organic Materials Precursors

The unique electronic and structural features of molecules derived from this compound make it a promising precursor for advanced organic materials. The aromatic core and the potential for introducing various functional groups allow for the tuning of photophysical and electronic properties.

One area of interest is the development of materials for organic light-emitting diodes (OLEDs). Hole-transporting materials (HTMs) are a crucial component of OLEDs, and many high-performance HTMs are based on triarylamine derivatives. mdpi.comnih.govrsc.org While direct synthesis from the target compound is not explicitly detailed, it serves as a valuable building block for creating more complex triarylamine structures. For instance, a related compound, tert-butyl bis(4-bromophenyl)carbamate, has been used in Suzuki cross-coupling reactions to synthesize precursors for organic photovoltaic materials. bldpharm.com This demonstrates the potential of using the carbamate (B1207046) moiety in conjunction with the reactive handle to build up larger, conjugated systems suitable for electronic applications. Furthermore, commercial suppliers categorize this compound as a building block for OLED materials and covalent organic frameworks (COFs), indicating its recognized potential in these advanced material domains. bldpharm.comambeed.com

Role of Tert Butyl 4 Bromomethyl Benzylcarbamate in Medicinal Chemistry Research

Precursor for Pharmaceutical Compound Synthesis

The primary application of tert-butyl 4-(bromomethyl)benzylcarbamate in medicinal chemistry is as a precursor for the synthesis of a wide array of pharmaceutical compounds. ambeed.com The presence of the Boc (tert-butoxycarbonyl) protecting group on the amine allows for the selective reaction of the benzyl (B1604629) bromide moiety. google.com This protecting group can be easily removed under acidic conditions, revealing the primary amine for further functionalization. nih.gov This two-step reactivity makes it a valuable reagent for introducing a 4-(aminomethyl)benzyl substructure into a target molecule. This structural motif is found in a variety of biologically active compounds.

The compound's utility is further highlighted by its role as a linker in more complex molecular architectures, such as in the development of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality. ambeed.com

Applications in Drug Discovery and Development

In the broader context of drug discovery, this compound serves as a key component in the construction of compound libraries for high-throughput screening. By reacting it with a diverse set of nucleophiles, medicinal chemists can rapidly generate a multitude of structurally related compounds. These libraries can then be screened against various biological targets to identify initial "hit" compounds.

Furthermore, this chemical is instrumental in the creation of chemical probes, which are essential tools for studying biological systems. google.comnih.gov These probes, often incorporating fluorescent tags or other reporter groups, are synthesized using this compound to attach the core structure to the reporter. Such probes enable researchers to visualize and quantify the interactions of drugs with their targets within a cellular environment. nih.gov

Modulation of Biological Targets and Pathways

While this compound itself is not typically biologically active, the compounds derived from it have shown significant potential in modulating various biological targets and pathways.

A significant area of application for derivatives of this compound is in the development of enzyme inhibitors. ambeed.com For instance, it has been used as a foundational scaffold for creating inhibitors of the Bromo and Extra C-Terminal (BET) family of bromodomains, which are considered important targets in oncology and inflammation. nih.gov The general strategy involves using the benzylcarbamate portion of the molecule to interact with the target enzyme, while the rest of the molecule can be modified to enhance potency and selectivity.

Interactive Table: Examples of Compound Classes Synthesized from this compound and Their Targets

| Compound Class | Enzyme/Protein Target | Therapeutic Area |

|---|---|---|

| BET Bromodomain Inhibitors | BRD4 | Oncology, Anti-inflammatory |

| GPCR Ligands | Various GPCRs | Neurology, Metabolism |

| Kinase Inhibitors | Various Kinases | Oncology |

The derivatives of this compound can influence a variety of cellular signaling pathways. By designing molecules that target specific proteins within these pathways, such as G-protein coupled receptors (GPCRs), researchers can modulate cellular responses. nih.gov GPCRs are a large family of receptors that play a crucial role in numerous physiological processes, making them attractive drug targets. nih.gov The versatility of the precursor allows for the synthesis of ligands that can either activate or block these receptors, providing a means to study and potentially treat a wide range of diseases.

The anti-inflammatory potential of compounds derived from carbamate (B1207046) structures has been an area of active research. researchgate.netnih.gov Studies have shown that certain derivatives can inhibit the production of pro-inflammatory mediators. For example, a series of tert-butyl (substituted benzamido)phenylcarbamate derivatives demonstrated significant anti-inflammatory activity in animal models. researchgate.netnih.gov While not directly synthesized from this compound, these studies highlight the therapeutic potential of the broader carbamate class of compounds in treating inflammatory conditions. The core structure provided by this compound can be a starting point for developing novel anti-inflammatory agents.

Design and Synthesis of Ligands for Biological Evaluation

The rational design of ligands for specific biological targets is a cornerstone of modern medicinal chemistry. This compound is a valuable tool in this process, facilitating the synthesis of ligands with tailored properties. google.comnih.gov For example, in the development of inhibitors for the SARS-CoV 3CL protease, a key enzyme in the life cycle of the coronavirus, researchers have utilized related building blocks to construct dipeptide-type inhibitors. nih.gov The ability to readily introduce the protected aminomethylbenzyl group allows for systematic modifications of the ligand structure to optimize binding affinity and selectivity for the target protein. nih.gov

Development of PROTAC Linkers and Bifunctional Molecules

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The nature of this linker is critical, as its length, rigidity, and composition directly influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is essential for successful protein degradation.

This compound serves as a key building block for constructing the linker component of these molecules. Its benzyl group can provide a degree of conformational rigidity to the linker, which can be advantageous for optimizing the spatial orientation of the two ends of the PROTAC for effective ternary complex formation. The reactive bromomethyl group allows for straightforward covalent attachment to a nucleophilic site on either the target protein ligand or the E3 ligase ligand. The Boc-protecting group on the amine ensures that this functionality remains inert until its planned deprotection and subsequent reaction, allowing for controlled and directional synthesis.

In the development of bifunctional molecules beyond PROTACs, such as dual inhibitors that target multiple pathways, this compound offers a reliable scaffold for connecting different pharmacophores. For instance, research into mTOR inhibitors, which are crucial in cancer therapy, has involved the synthesis of complex rapamycin (B549165) analogs. The synthesis pathways for such large molecules often rely on versatile linkers to connect different domains or to attach side chains that modulate the compound's properties. The structure of this compound makes it a suitable candidate for these synthetic strategies, enabling the systematic exploration of a drug's structure-activity relationship (SAR).

Research into Arginase Inhibitors and Related Analogues

Arginase is an enzyme that plays a critical role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. The overexpression of arginase is implicated in several pathological conditions, including cardiovascular diseases, cancer, and immune system dysfunction, by depleting local L-arginine concentrations. This depletion impairs the production of nitric oxide (NO), a vital signaling molecule, and hinders the function of immune cells like T-cells. Consequently, the development of potent and selective arginase inhibitors is an active area of therapeutic research.

In the synthesis of novel arginase inhibitors, this compound can be utilized as a key electrophilic intermediate. The design of many inhibitors involves a central scaffold with appended side chains that mimic the substrate L-arginine and interact with specific residues in the enzyme's active site. The benzylcarbamate portion of the molecule can be incorporated into these side chains to explore interactions within the active site.

The synthetic utility of this compound lies in its ability to alkylate nucleophilic moieties on a core inhibitor structure. For example, a precursor molecule containing a free amine or thiol can be reacted with this compound to introduce the Boc-protected aminomethylbenzyl group. Following this coupling, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be further functionalized to build out the inhibitor's structure, for instance, by converting it into a guanidinium (B1211019) group to mimic the L-arginine side chain. This modular approach allows for the systematic synthesis of a library of analogues to probe the enzyme's active site and optimize inhibitor potency and selectivity.

Synthesis of Isatin (B1672199) Analogs with Dual Inhibitory Activities

Isatin, or 1H-indole-2,3-dione, is a privileged scaffold in medicinal chemistry, forming the structural core of a wide range of biologically active compounds. Isatin analogs have demonstrated a remarkable breadth of activities, including anticancer, antiviral, and anticonvulsant properties. A current research trend focuses on creating multifunctional isatin-based drugs, such as dual inhibitors that can simultaneously target two different enzymes or receptors involved in a disease pathway, offering the potential for synergistic efficacy and reduced drug resistance.

The synthesis of these complex isatin analogs often requires the introduction of various substituents at the N1, C5, or C7 positions of the isatin core. This compound is an ideal reagent for N-alkylation of the isatin core. The nitrogen atom at the N1 position of the isatin ring is nucleophilic and can readily displace the bromide from the benzyl group of the reagent under basic conditions.

This reaction yields an N-substituted isatin derivative where the side chain contains a latent amino group, protected by the Boc moiety. This protected amine can be deprotected in a later synthetic step and used as a handle to attach a second pharmacophore, thereby creating a dual-function molecule. For example, if the isatin core is designed to inhibit a specific kinase, the newly introduced amine could be acylated with a moiety known to inhibit another target, such as a histone deacetylase (HDAC). This strategy allows for the creation of a single molecule capable of modulating two distinct cancer-related targets, a promising approach in modern oncology research.

Advanced Studies and Future Research Directions

Computational Chemistry and Molecular Modeling Studies

Computational studies are integral to understanding and predicting the behavior of tert-Butyl 4-(bromomethyl)benzylcarbamate at a molecular level, guiding its synthetic applications and potential biological interactions.

The reactivity of this compound is dominated by the C-Br bond. Quantum chemical calculations can elucidate the electronic structure and predict reaction pathways. The key feature is the electrophilic nature of the benzylic carbon atom bonded to the bromine. This carbon is susceptible to nucleophilic attack, making the compound an excellent alkylating agent for various nucleophiles such as amines, thiols, and carbanions. The stability of the resulting carbocation intermediate is enhanced by the phenyl ring, facilitating SN1-type reactions. The Boc-carbamate group, while primarily a protecting group, can influence the electron density of the aromatic ring, thereby subtly modulating the reactivity of the benzylic position.

Predictive modeling utilizes computed molecular properties to forecast the compound's behavior, aiding in the rational design of new synthetic targets. For this compound, various physicochemical properties have been calculated, which are crucial inputs for models predicting absorption, distribution, metabolism, and excretion (ADMET) profiles of its derivatives. ambeed.com These models help chemists prioritize which derivatives to synthesize, focusing on those with a higher probability of possessing drug-like characteristics.

Table 1: Computed Physicochemical Properties for Predictive Modeling

| Property | Value | Significance in Predictive Modeling |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 38.33 Ų ambeed.com | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Consensus Log Po/w | 3.14 ambeed.com | Measures lipophilicity, affecting solubility, membrane permeability, and plasma protein binding. |

| Number of Rotatable Bonds | 6 ambeed.com | Influences conformational flexibility and binding entropy. |

| Number of H-bond Acceptors | 2 ambeed.com | Key determinant of binding specificity and solubility. |

| Number of H-bond Donors | 1 ambeed.com | Key determinant of binding specificity and solubility. |

This table is generated based on data from computational models.

Molecular docking and other simulation techniques can predict how derivatives of this compound might interact with biological targets. While specific studies on this exact molecule are not prevalent, research on structurally similar carbamate (B1207046) compounds provides a blueprint for this approach. For instance, molecular modeling studies on other tert-butyl carbamate derivatives have been used to predict their binding modes within the active sites of microbial enzymes, such as Mycobacterium tuberculosis enoyl reductase (InhA) and Candida albicans dihydrofolate reductase. researchgate.net Similarly, machine learning models like Support Vector Machines (SVM) have been applied to related molecules to predict interactions with targets like P-glycoprotein and Cytochrome P450 enzymes. ambeed.com These computational methods allow for the virtual screening of libraries of potential derivatives, identifying candidates with high predicted binding affinity for a specific protein target before committing to their synthesis.

Advanced Analytical Methodologies in Characterization for Research Purity and Identity

Ensuring the purity and verifying the identity of this compound are critical for its use in research and synthesis. Advanced analytical techniques are employed to meet these requirements. The typical purity for commercially available research-grade material is specified as 97% or higher. calpaclab.comsigmaaldrich.com

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Used to confirm the purity of the compound, with research-grade batches often demonstrating ≥98% purity. chemicalbook.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the mass-to-charge ratio, confirming the molecular weight (300.19 g/mol ) and isotopic pattern characteristic of a bromine-containing compound. nih.govbldpharm.com |

Suppliers often provide Certificates of Analysis (COA) that include data from these methods to validate the quality of a specific batch. sigmaaldrich.combldpharm.com Proper storage, typically under an inert atmosphere at 2-8°C, is essential to maintain the compound's purity and prevent degradation. bldpharm.comchemicalbook.com

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a building block like this compound, this involves optimizing its synthesis to be more sustainable. Future research could focus on adapting greener methodologies, such as mechanochemical synthesis via ball-milling, which has been successfully used for other complex organic molecules. rsc.org This approach can significantly reduce or eliminate the need for hazardous solvents, decrease reaction times, and improve energy efficiency. rsc.org Other green chemistry avenues include the use of catalysts to improve atom economy and the selection of more environmentally benign starting materials and reagents.

High-Throughput Synthesis and Screening Initiatives

The structure of this compound makes it an ideal substrate for high-throughput (HTS) synthesis. Its reactive bromomethyl group can be used to generate large libraries of new molecules by reacting it with a diverse set of nucleophiles in parallel, often in 96-well or 384-well plate formats. nih.gov For example, an array of amines, phenols, or thiols could be reacted with the compound to rapidly produce a library of derivatives.

These libraries can then be subjected to high-throughput screening to identify "hits" with desired biological activities or material properties. This platform approach, combining automated synthesis with rapid screening, accelerates the discovery process, enabling the exploration of vast chemical space to find novel drug candidates or functional materials. nih.gov The subsequent Boc-deprotection offers a secondary point of diversification for further library synthesis.

Emerging Therapeutic and Industrial Applications

The primary and most significant application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov In this context, this compound serves as a critical linker component, bridging the gap between the warhead (the part that binds to the target protein) and the E3 ligase ligand.

The benzylcarbamate moiety of the molecule provides a rigid and defined structural element within the PROTAC linker, which is crucial for establishing the appropriate spatial orientation between the target protein and the E3 ligase for efficient ternary complex formation. The bromomethyl group, on the other hand, offers a reactive handle for facile covalent attachment to other components of the PROTAC molecule during synthesis.

A key area where this compound is being applied is in the development of degraders for the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4. BET proteins are epigenetic readers that are implicated in the transcriptional regulation of oncogenes, making them attractive targets for cancer therapy. Several research endeavors are focused on creating potent and selective BET protein degraders, and linkers derived from this compound are instrumental in these efforts. nih.gov

While the primary application lies within the therapeutic realm, the principles of targeted protein degradation are also being explored for industrial purposes. These include the development of molecular tools for research in cell biology and the potential for creating agents that can selectively degrade problematic proteins in various biotechnological processes. The synthesis of PROTACs for these applications often relies on versatile building blocks like this compound.

Challenges and Perspectives in Research

Despite its utility, the journey of this compound from a chemical reagent to a component of a clinically approved therapeutic is fraught with challenges. A significant hurdle lies in the optimization of the PROTAC linker. The length, rigidity, and chemical nature of the linker are critical determinants of a PROTAC's efficacy, including its ability to induce the formation of a stable and productive ternary complex, as well as its pharmacokinetic properties. nih.gov The "linkerology" of PROTACs is an active area of research, and finding the optimal linker for a given target and E3 ligase combination often requires extensive empirical investigation. nih.gov

The synthesis of PROTACs is often a multi-step process, and the incorporation of linkers derived from this compound needs to be efficient and scalable. While the chemistry is generally well-established, ensuring high yields and purity, especially in large-scale production for potential clinical use, remains a key consideration. The development of more streamlined and robust synthetic methodologies is an ongoing pursuit. nih.gov

Looking ahead, the future of research involving this compound is intrinsically linked to the broader field of targeted protein degradation. There is a growing interest in expanding the repertoire of E3 ligases that can be recruited by PROTACs beyond the commonly used von Hippel-Lindau (VHL) and cereblon (CRBN) ligases. This will require the design of new E3 ligase ligands and compatible linkers, a domain where derivatives of this compound could find new applications.

Furthermore, the development of PROTACs with improved drug-like properties, such as oral bioavailability and tissue-specific delivery, is a major focus. The linker plays a significant role in these properties, and future research will likely involve the design of novel linkers with tailored physicochemical characteristics. The versatility of the benzylcarbamate scaffold makes it an attractive starting point for such innovations.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare tert-Butyl 4-(bromomethyl)benzylcarbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via carbamate protection of a benzylamine intermediate followed by bromination. For example, iodolactamization has been employed as a key step in analogous carbamate syntheses to achieve regio- and stereochemical control . Factors influencing yield include temperature (e.g., low temperatures to suppress elimination side reactions), solvent polarity (polar aprotic solvents like DMF enhance nucleophilic substitution), and stoichiometry of brominating agents (e.g., NBS or PBr₃). Purity is optimized via column chromatography using gradients of ethyl acetate/hexane .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C), benzyl protons (δ ~4.3 ppm for -CH₂Br), and carbamate carbonyl (δ ~155 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~300) and bromine isotopic patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N₂ or Ar) to prevent hydrolysis of the bromomethyl group or carbamate cleavage. Moisture-sensitive handling is critical; use molecular sieves in storage vials .

Advanced Research Questions

Q. How can competing side reactions (e.g., elimination or over-bromination) be minimized during synthesis?

- Methodological Answer :

- Temperature Control : Perform bromination at 0–5°C to limit radical chain reactions .

- Protecting Groups : Use temporary protection (e.g., Boc for amines) to block reactive sites during bromination .

- Catalytic Additives : Additives like DABCO or DMAP suppress base-induced elimination .

- In Situ Monitoring : TLC or inline IR spectroscopy detects intermediates early to adjust reagent stoichiometry .

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Dynamic NMR : Resolve splitting patterns caused by rotational barriers (e.g., carbamate conformation) by acquiring spectra at variable temperatures .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict H/C chemical shifts and compare with experimental data to validate structures .

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration and packing effects, especially for enantioselective intermediates .

Q. What role does this compound play in synthesizing pharmacologically active compounds?

- Methodological Answer : The bromomethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to introduce aryl, heterocyclic, or alkyl moieties. For example, it has been used in synthesizing CCR2 antagonists by coupling with pyridyl or cyclohexylamine derivatives . The tert-butyl carbamate acts as a temporary protective group, removable under acidic conditions (e.g., TFA/DCM) to regenerate free amines for further functionalization .

Data Contradiction and Optimization

Q. How should researchers address inconsistent yields in large-scale syntheses of this compound?

- Methodological Answer :

- Scale-Up Adjustments : Transition from batch to flow chemistry for better heat dissipation and mixing efficiency .

- Purification Optimization : Replace column chromatography with recrystallization (e.g., using tert-butyl methyl ether/hexane) for higher throughput .

- Reagent Quality : Use freshly distilled PBr₃ or NBS to avoid moisture-induced decomposition .

Q. What strategies validate the regioselectivity of bromination in this compound analogs?

- Methodological Answer :

- Isotopic Labeling : Use C-labeled starting materials to track bromination sites via NMR .

- Competition Experiments : Compare reactivity of substituted benzylcarbamates under identical conditions to map electronic effects .

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and rate-determining steps .

Safety and Handling

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

- Methodological Answer :

- Glovebox/Schlenk Techniques : Use inert atmospheres for reactions involving moisture-sensitive intermediates .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, P95 respirators, and safety goggles to avoid inhalation/contact .

- Waste Disposal : Quench residual brominating agents with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.